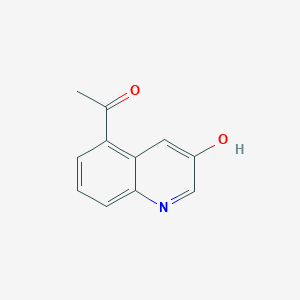

1-(3-羟基喹啉-5-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Hydroxyquinolin-5-yl)ethanone is a compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of 1-(3-Hydroxyquinolin-5-yl)ethanone is C11H9NO2 . Quinoline is a ubiquitous heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives exhibit a wide range of chemical reactions. The chemistry of this group has attracted the attention of chemists, medicinal chemists, and professionals in health sciences . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .科学研究应用

杂环骨架和药物化学

1-(3-羟基喹啉-5-基)乙酮作为羟基喹啉的衍生物,在有机和分析化学中具有重要意义作为杂环骨架。由于其色团特性,它在金属离子和阴离子的检测中起着重要作用。在过去的几十年里,它引起了药物化学家的关注,因为它具有生物活性。对羟基喹啉的合成修饰正在广泛研究,以开发有效的、基于靶点的广谱药物分子。这些分子对治疗癌症、艾滋病和神经退行性疾病等危及生命的疾病至关重要。羟基喹啉衍生物的金属螯合性质有助于它们作为各种疾病的药物候选化合物的潜力。本综述总结了近期文献中报道的8-羟基喹啉衍生物,旨在帮助药物化学家合成新颖且药理学上有效的药物分子(Gupta, Luxami, & Paul, 2021)。

合成和生物活性

含有8-羟基喹啉核的化合物展示了广泛的生物活性,包括抗微生物、抗癌和抗真菌效果。这一类群的化学和生物学吸引了化学家、药物化学家和卫生科学专业人员的注意。一些药物包含了这一类群,并且许多基于8-羟基喹啉的分子被用于开发具有显著疗效和低毒性的强效前导化合物。本综述强调了合成具有不同药理学性质的8-羟基喹啉衍生物的最新进展。它强调了含有8-羟基喹啉基团的化合物的治疗价值,作为各种药理活性骨架的潜在构建块。综述突出了这些化合物作为药物开发的潜在引物,用于对抗包括癌症在内的多种疾病(Saadeh, Sweidan, & Mubarak, 2020)。

未来方向

Quinoline derivatives have a huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They have been used extensively in drug research and development due to their interesting pharmaceutical and biological activities . Therefore, the future directions of 1-(3-Hydroxyquinolin-5-yl)ethanone could involve further exploration of its potential biological activities and its use in the synthesis of new drugs.

作用机制

Target of Action

It’s known that quinoline derivatives, which include 1-(3-hydroxyquinolin-5-yl)ethanone, have diverse pharmacological activities such as antimicrobial, antitubercular, anticancer, and antimalarial effects .

Mode of Action

Quinoline derivatives have been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, parkinson disease, and alzheimer disease .

Biochemical Pathways

It’s known that quinoline derivatives can interact with various biochemical pathways due to their diverse pharmacological activities .

Result of Action

Quinoline derivatives have been reported to exhibit antimicrobial, antitubercular, anticancer, and antimalarial activities .

属性

IUPAC Name |

1-(3-hydroxyquinolin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7(13)9-3-2-4-11-10(9)5-8(14)6-12-11/h2-6,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHHKNIPMITETN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=C(C=NC2=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxyquinolin-5-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid](/img/structure/B2427683.png)

![2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2427694.png)

![4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2427695.png)

![4-(N,N-diethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2427701.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2427704.png)